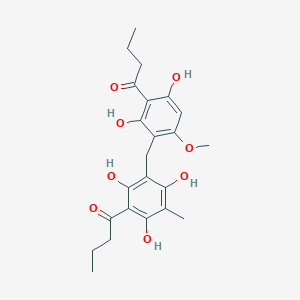
Phloraspine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phloraspine is a natural product that is derived from the bark of the plant Phloretin amide. It has been found to possess various biological activities that make it an interesting compound for scientific research.
Wirkmechanismus
The mechanism of action of Phloraspine is not fully understood. However, it has been suggested that it may act by inhibiting various signaling pathways involved in cell growth and survival. It has also been suggested that it may act by inducing oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
Phloraspine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been found to increase the levels of various antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
Phloraspine has several advantages for lab experiments. It is a natural product that is readily available and easy to synthesize. It has also been found to be relatively non-toxic and has low side effects. However, one limitation of Phloraspine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to target specific pathways.
Zukünftige Richtungen
There are several future directions for research on Phloraspine. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify specific pathways that it targets. Additionally, research could be conducted to optimize the synthesis method of Phloraspine and develop new derivatives with enhanced properties.
In conclusion, Phloraspine is a natural product that possesses various biological activities that make it an interesting compound for scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential therapeutic agent for various diseases. Future research on Phloraspine should focus on its mechanism of action and its potential as a therapeutic agent.
Synthesemethoden
Phloraspine can be synthesized from the bark of the plant Phloretin amide by a process of extraction and purification. The bark is first dried and ground into a fine powder, which is then mixed with a solvent such as ethanol or methanol. The mixture is then heated and stirred to extract the Phloraspine. The extract is then purified using various techniques such as chromatography or crystallization to obtain pure Phloraspine.
Wissenschaftliche Forschungsanwendungen
Phloraspine has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Phloraspine has also been found to have neuroprotective effects and can protect against oxidative stress-induced cell damage. These properties make it an interesting compound for scientific research in the fields of cancer research, neuroprotection, and anti-inflammatory research.
Eigenschaften
CAS-Nummer |
1763-14-0 |
|---|---|
Produktname |
Phloraspine |
Molekularformel |
C23H28O8 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
1-[3-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxyphenyl]butan-1-one |
InChI |
InChI=1S/C23H28O8/c1-5-7-14(24)18-16(26)10-17(31-4)12(22(18)29)9-13-20(27)11(3)21(28)19(23(13)30)15(25)8-6-2/h10,26-30H,5-9H2,1-4H3 |
InChI-Schlüssel |
ZMGUIBLJRFUNEX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |
Kanonische SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |
Andere CAS-Nummern |
1763-14-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)
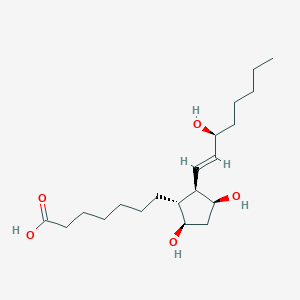
![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
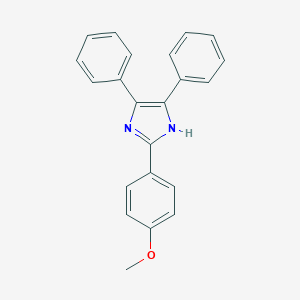
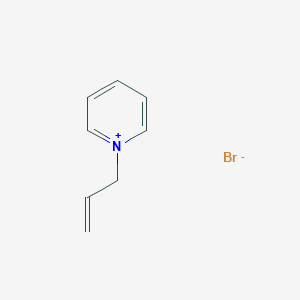
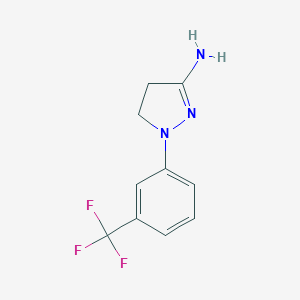
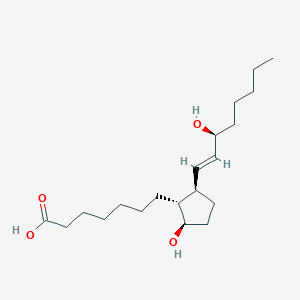
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)

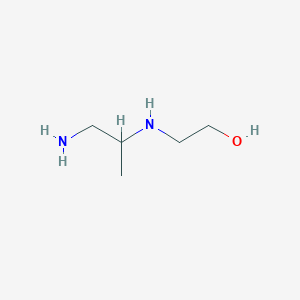
![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)

